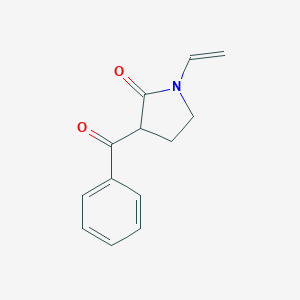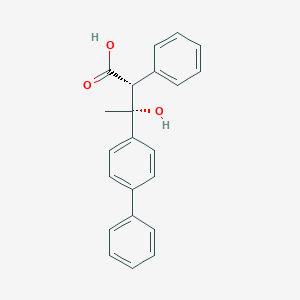
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chiral compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is also known as Flurbiprofen, which is widely used in the treatment of pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation.
Mecanismo De Acción
Flurbiprofen works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation. By inhibiting the production of prostaglandins, Flurbiprofen reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Flurbiprofen has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of cyclooxygenase enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, it reduces inflammation and pain, and also has antipyretic effects, which help to reduce fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Flurbiprofen for lab experiments are that it is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. The limitations of Flurbiprofen for lab experiments are that it is a chiral compound, which can complicate experiments, and it has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of Flurbiprofen. One area of research is the development of new formulations of Flurbiprofen that can improve its bioavailability and increase its efficacy. Another area of research is the study of Flurbiprofen in the treatment of Alzheimer's disease, as it has shown promise in inhibiting the aggregation of beta-amyloid. Finally, the study of Flurbiprofen in combination with other drugs, such as opioids, may lead to new treatment options for pain management.
Métodos De Síntesis
The synthesis of Flurbiprofen involves the condensation of 4-bromobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide to yield 4-(4-bromophenyl)-3-buten-2-one. The next step involves the reaction of 4-(4-bromophenyl)-3-buten-2-one with phenylacetic acid in the presence of sodium methoxide to yield (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid.
Aplicaciones Científicas De Investigación
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. Flurbiprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the formation of plaques in the brain.
Propiedades
Número CAS |
119725-40-5 |
|---|---|
Nombre del producto |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22-/m0/s1 |
Clave InChI |
UMHQGTXAIQNRHZ-UNMCSNQZSA-N |
SMILES isomérico |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Sinónimos |
beta-Hydroxy-beta-methyl-alpha-phenyl-(1,1'-biphenyl)-4-propanoic acid, (R',R')-DL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



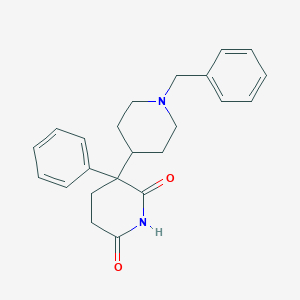
![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
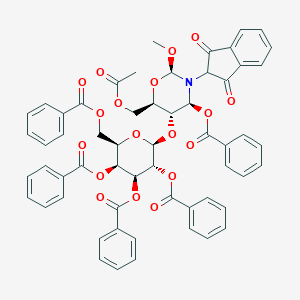
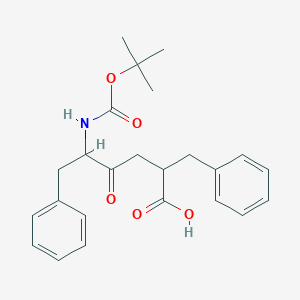
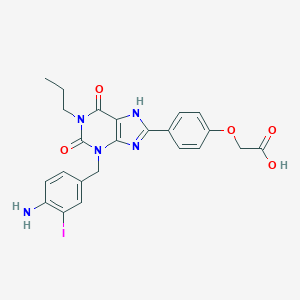
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
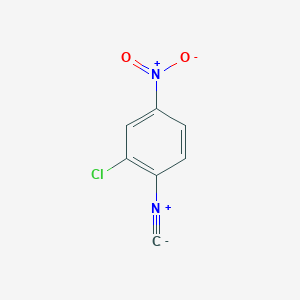
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

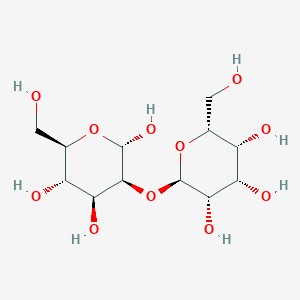
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
